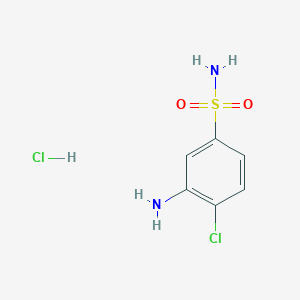

3-Amino-4-chlorobenzenesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

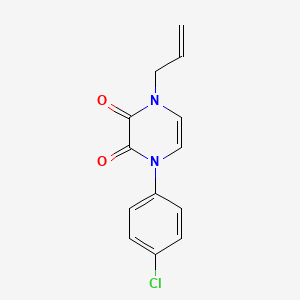

3-Amino-4-chlorobenzenesulfonamide hydrochloride, also known as 4-Chloro-3-sulfamoylaniline hydrochloride, is an important pharmaceutical intermediate. It has a molecular weight of 243.11 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H7ClN2O2S.ClH/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,8H2,(H2,9,10,11);1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 243.11 .Scientific Research Applications

Crystal Structure and Tautomerism Studies

3-Amino-4-chlorobenzenesulfonamide hydrochloride has been studied for its crystal and molecular structures. Researchers determined these structures using X-ray diffraction and investigated the equilibrium between neutral tautomeric forms of the molecule using density functional theory (Kovalchukova et al., 2013).

Chemical Mechanism Observations

The compound has been involved in studies observing chemical mechanisms, such as the role of phagocytosis in clearing tissues of streptococci in treated mice (Bliss & Long, 1937).

Catalysis and Kinetic Studies

It's been used in kinetic studies, like the investigation of the kinetics of oxidation of phenylpropanolamine hydrochloride with sodium Nchlorobenzenesulfonamide, catalyzed by Ru (III) in hydrochloric acid medium (Mohana & Prasad, 2008).

Photodynamic Therapy for Cancer Treatment

Research has been conducted on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for their potential use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Biological Screening

The compound has been utilized in the synthesis and biological screening of various derivatives for potential biological applications (Aziz‐ur‐Rehman et al., 2014).

Method Development for Compound Analysis

Methods have been developed for determining related substances in pharmaceutical compounds containing this compound (Zhou Hua-pin, 2010).

Chemosensing and Bioimaging Applications

The compound has been used in the development of chemosensing probes for selective detection of ions in aqueous solutions and its application in bioimaging studies (Ravichandiran et al., 2020).

Antioxidant and Anti-inflammatory Properties

Studies have explored the antioxidant, anti-edematogenic, and antinociceptive properties of compounds synthesized from benzenesulfonamides (Sacramento et al., 2021).

Corrosion Inhibition

Research has indicated that certain derivatives of benzenesulfonamide can act as corrosion inhibitors for mild steel in acidic environments (Al-amiery et al., 2020).

Colorimetric Analysis Applications

The compound has been used as a reagent in colorimetric determinations of various compounds, demonstrating its versatility in analytical chemistry (Urbanyi & Budavari, 1968).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-amino-4-chlorobenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S.ClH/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,8H2,(H2,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOZHIZVRZBDCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2603168.png)

![N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2603176.png)

![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2603177.png)

![(3S,4R)-4-(2,5-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2603180.png)

![(E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide](/img/structure/B2603182.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2603183.png)

![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2603187.png)

![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2603190.png)